molecular formula C17H15F3O B3021852 3-(2,3-Dimethylphenyl)-3',4',5'-trifluoropropiophenone CAS No. 898793-39-0

3-(2,3-Dimethylphenyl)-3',4',5'-trifluoropropiophenone

Cat. No.: B3021852
CAS No.: 898793-39-0
M. Wt: 292.29 g/mol
InChI Key: WFJGBCNWSBYRAQ-UHFFFAOYSA-N
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Description

3-(2,3-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone is an organic compound characterized by the presence of a dimethylphenyl group and a trifluoropropiophenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone typically involves the reaction of 2,3-dimethylphenyl derivatives with trifluoropropiophenone under specific conditions. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

3-(2,3-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylphenyl isocyanate: This compound shares the dimethylphenyl group but differs in its functional group.

    3,4,5-Trifluoropropiophenone: This compound shares the trifluoropropiophenone moiety but lacks the dimethylphenyl group.

Uniqueness

3-(2,3-Dimethylphenyl)-3’,4’,5’-trifluoropropiophenone is unique due to the combination of its structural features, which confer specific chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.

Biological Activity

3-(2,3-Dimethylphenyl)-3',4',5'-trifluoropropiophenone (CAS Number: 898793-39-0) is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This compound's structure includes a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, summarizing key findings from diverse studies and presenting relevant data in tables.

  • Molecular Formula : C17H15F3O
  • Molecular Weight : 292.107 g/mol
  • Density : 1.201 g/cm³
  • Flash Point : 215.7 ºC

Anticancer Activity

Recent studies have explored the anticancer properties of this compound against various cancer cell lines. The compound exhibits significant antiproliferative effects, particularly against colon and lung cancer cells.

Cell LineIC50 (μM)
HCT-15 (Colon)1.1
NCI-H460 (Lung)1.6
A549 (Lung)35.0
Caco-2 (Colon)20.6

The compound's mechanism of action appears to involve the inhibition of tubulin polymerization, similar to other known anticancer agents like CA-4 . The introduction of electron-withdrawing groups like trifluoromethyl has been shown to enhance activity by increasing lipophilicity and improving cell membrane penetration .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against a range of pathogens, including drug-resistant strains.

MicroorganismMIC (μg/mL)
Methicillin-resistant S. aureus1
Vancomycin-resistant E. faecium2
Drug-resistant Candida strains<16

The presence of the trifluoromethyl group significantly enhances the compound's effectiveness against Gram-positive bacteria and fungi by increasing its reactivity and interaction with microbial targets .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound against various cancer cell lines revealed that it significantly decreased cell viability in HCT-15 and NCI-H460 cells compared to untreated controls. The study highlighted that structural modifications could lead to variations in potency, emphasizing the importance of substituent positioning on the phenyl ring .

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial resistance, the compound was tested against resistant strains of S. aureus and E. faecium. Results indicated that it retained potent activity even against strains with high resistance profiles, suggesting its potential as a therapeutic agent in treating multidrug-resistant infections .

Properties

IUPAC Name

3-(2,3-dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3O/c1-10-4-3-5-12(11(10)2)6-7-16(21)13-8-14(18)17(20)15(19)9-13/h3-5,8-9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJGBCNWSBYRAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=C(C(=C2)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644657
Record name 3-(2,3-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898793-39-0
Record name 3-(2,3-Dimethylphenyl)-1-(3,4,5-trifluorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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